molecular formula C16H14O3 B025988 4-(1,3-Dioxolan-2-YL)benzophenone CAS No. 103741-08-8

4-(1,3-Dioxolan-2-YL)benzophenone

Cat. No.: B025988
CAS No.: 103741-08-8
M. Wt: 254.28 g/mol
InChI Key: QHYFENSENCKTMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-Dioxolan-2-YL)benzophenone is an organic compound with the molecular formula C16H14O3. It is a derivative of benzophenone, where one of the phenyl rings is substituted with a 1,3-dioxolane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(1,3-Dioxolan-2-YL)benzophenone can be synthesized through the acetalization of benzophenone with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing benzophenone and ethylene glycol with a catalytic amount of p-toluenesulfonic acid in toluene. The water formed during the reaction is continuously removed using a Dean-Stark apparatus to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger reactors and continuous flow systems. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Industrial production may also involve the use of molecular sieves or orthoesters to enhance water removal and improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxolan-2-YL)benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: LiAlH4, NaBH4

    Substitution: Amines, thiols, halides

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Amino derivatives, thiol derivatives

Mechanism of Action

The mechanism of action of 4-(1,3-Dioxolan-2-YL)benzophenone involves its ability to interact with various molecular targets and pathways. The dioxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound’s reactivity is influenced by the presence of the benzophenone moiety, which can participate in photochemical and redox reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-Dioxolan-2-YL)benzophenone is unique due to its combination of the benzophenone and dioxolane moieties, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

[4-(1,3-dioxolan-2-yl)phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c17-15(12-4-2-1-3-5-12)13-6-8-14(9-7-13)16-18-10-11-19-16/h1-9,16H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHYFENSENCKTMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645094
Record name [4-(1,3-Dioxolan-2-yl)phenyl](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103741-08-8
Record name [4-(1,3-Dioxolan-2-yl)phenyl](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,3-Dioxolan-2-YL)benzophenone
Reactant of Route 2
Reactant of Route 2
4-(1,3-Dioxolan-2-YL)benzophenone
Reactant of Route 3
Reactant of Route 3
4-(1,3-Dioxolan-2-YL)benzophenone
Reactant of Route 4
Reactant of Route 4
4-(1,3-Dioxolan-2-YL)benzophenone
Reactant of Route 5
Reactant of Route 5
4-(1,3-Dioxolan-2-YL)benzophenone
Reactant of Route 6
Reactant of Route 6
4-(1,3-Dioxolan-2-YL)benzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.